molecular formula C22H21N3O2 B4307538 4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER

4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER

Cat. No.: B4307538
M. Wt: 359.4 g/mol
InChI Key: BPWRNRLCEFZTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(4-methylphenoxy)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
  • 5-[1-(4-chlorophenoxy)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenoxy ring and the pyrrole moiety contribute to its distinct properties compared to similar compounds .

Properties

IUPAC Name

5-[1-(4-ethylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-3-17-6-12-20(13-7-17)26-16(2)22-23-21(24-27-22)18-8-10-19(11-9-18)25-14-4-5-15-25/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWRNRLCEFZTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER
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4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER
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4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER
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4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER
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4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER
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4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER

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